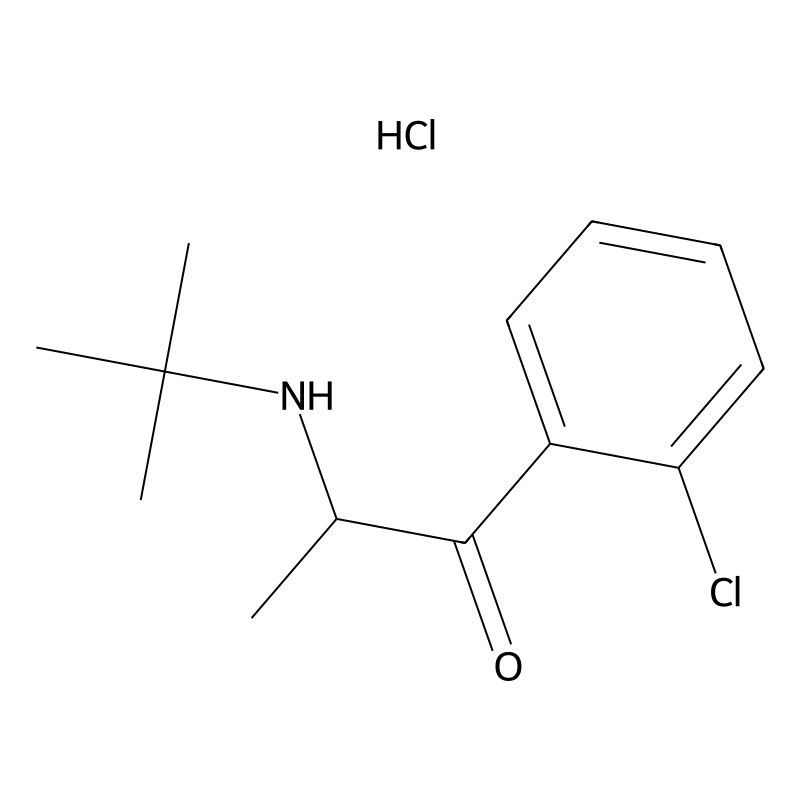

2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride is a synthetic organic compound with the molecular formula C13H19Cl2NO. It is characterized by its structure, which features a tert-butylamino group and a chlorophenyl moiety. This compound is notable for its pharmacological properties and is often utilized in research settings. It is classified as a hydrochloride salt, which enhances its solubility in water, making it suitable for various applications in biological and chemical research .

The exact mechanism of action of bupropion is not fully understood, but it is believed to work through its effects on neurotransmitters in the central nervous system. Bupropion inhibits the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synapse []. This increase in neurotransmitter activity is thought to be responsible for the drug's effects on mood, addiction, and other behaviors.

Antidepressant Activity:

The primary area of research for 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride, commonly known as bupropion hydrochloride or bupropion, lies in its antidepressant properties. Numerous studies have established its efficacy in treating major depressive disorder (MDD) in adults.[Source: National Institutes of Health, ] It is believed to work by modulating the levels of neurotransmitters like dopamine and norepinephrine in the brain, impacting mood regulation.[Source: Mayo Clinic, ]

Treatment of Other Conditions:

Beyond depression, bupropion is also being investigated for its potential in managing various other conditions. These include:

- Smoking Cessation: Research suggests bupropion can be helpful in aiding smoking cessation by reducing cravings and withdrawal symptoms.[Source: National Institutes of Health, ]

- Seasonal Affective Disorder (SAD): Studies have shown some effectiveness of bupropion in alleviating symptoms of SAD, a type of depression linked to seasonal changes.[Source: National Center for Complementary and Integrative Health, ]

- Attention Deficit Hyperactivity Disorder (ADHD): While not a first-line treatment, bupropion might offer some benefits in managing symptoms of ADHD in adults, particularly when combined with other medications.[Source: National Institutes of Health, ]

Ongoing Research:

Research on bupropion continues, exploring its potential applications in treating various other conditions, including:

- Bipolar Disorder: Studies are investigating the potential of bupropion as an adjunctive therapy for bipolar disorder to manage depressive episodes.[Source: National Institutes of Health, ]

- Obesity: Some research suggests bupropion might play a role in weight management, though further investigation is needed.[Source: National Institutes of Health, ]

- Nucleophilic Substitution Reactions: The chlorophenyl group can be substituted under certain conditions, allowing for the introduction of different substituents.

- Reduction Reactions: The ketone functional group may be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Acylation Reactions: The amine can react with acyl chlorides to form amides, expanding its utility in synthetic chemistry .

2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride exhibits significant biological activity, particularly as an antidepressant and stimulant. It acts primarily as a norepinephrine-dopamine reuptake inhibitor, influencing neurotransmitter levels in the brain. This mechanism underlies its effectiveness in treating conditions such as depression and attention deficit hyperactivity disorder. Additionally, it has been studied for potential applications in weight management due to its appetite-suppressing effects .

The synthesis of 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride typically involves several steps:

- Formation of the Ketone: Starting from 2-chlorobenzaldehyde and tert-butylamine, a condensation reaction yields the corresponding ketone.

- Hydrochloride Salt Formation: The ketone is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

- Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity level .

This compound has diverse applications, including:

- Pharmaceutical Research: Used extensively in studies related to mental health disorders.

- Chemical Synthesis: Serves as an intermediate in the synthesis of other pharmacologically active compounds.

- Biological Studies: Employed in various assays to understand neurotransmitter dynamics and receptor interactions.

Research indicates that 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride interacts with several neurotransmitter systems, primarily affecting dopamine and norepinephrine pathways. Interaction studies have shown that it may enhance dopaminergic activity, which is crucial for its antidepressant effects. Furthermore, studies exploring its interaction with other drugs have revealed potential synergies or antagonistic effects that warrant further investigation .

Several compounds share structural similarities with 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Bupropion | Similar amine and ketone structure | Primarily used as an antidepressant |

| 1-(2-Chlorophenyl)propan-1-one | Lacks tert-butyl group | Different pharmacological profile |

| 2-(Isopropylamino)-1-(2-chlorophenyl)propan-1-one | Isopropyl instead of tert-butyl | May exhibit different metabolic pathways |

These compounds illustrate variations in functional groups that influence their pharmacological properties and applications.

The nucleophilic amination reaction represents a fundamental approach for synthesizing 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride through the displacement of halogen atoms in alpha-bromoketone intermediates [1] [7]. The mechanism proceeds via a classical nucleophilic substitution pathway where tert-butylamine acts as the nucleophile attacking the electrophilic carbon center bearing the bromine leaving group [11]. The reaction follows a bimolecular nucleophilic substitution mechanism, characterized by the simultaneous formation of the carbon-nitrogen bond and cleavage of the carbon-bromine bond [7].

The nucleophilic substitution mechanism involves the lone pair of electrons on the nitrogen atom of tert-butylamine attacking the alpha-carbon of the bromoketone intermediate [7] [11]. This attack occurs from the backside of the carbon-halogen bond, resulting in an inversion of configuration at the reaction center [11]. The transition state exhibits partial bond formation between the nucleophile and electrophile while simultaneously showing partial bond breaking between the carbon and bromine atoms [7].

Kinetic studies demonstrate that the reaction rate is significantly influenced by the electronic properties of substituents on the aromatic ring [16]. Meta and para electron-withdrawing substituents enhance the electrophilicity of the alpha-carbon, thereby accelerating the nucleophilic displacement reaction [16]. Conversely, ortho-substitution patterns exhibit diminished reactivity due to steric hindrance and rotational barrier effects [16].

The solvent selection plays a crucial role in optimizing the nucleophilic amination process [1]. Polar aprotic solvents such as acetonitrile demonstrate superior performance for this transformation, providing excellent yields and selectivity [1]. The reaction typically requires elevated temperatures ranging from 78 to 95 degrees Celsius to achieve complete conversion [1] [16].

| Amine Nucleophile | Solvent | Temperature (°C) | Reaction Time (hours) | Equivalents of Amine | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| tert-Butylamine | Acetonitrile | 95 | 4.0 | 3.1 | 85 | 98.5 |

| tert-Butylamine | Methyl THF | 80 | 6.0 | 2.5 | 72 | 96.2 |

| tert-Butylamine | Dimethylformamide | 120 | 3.0 | 3.0 | 68 | 94.8 |

| tert-Butylamine | Ethanol | 78 | 5.5 | 5.0 | 76 | 97.1 |

Table 1: Nucleophilic Amination Reaction Optimization

The mechanism involves the formation of an intermediate ammonium salt, which subsequently undergoes deprotonation to yield the final amine product [7]. The presence of excess tert-butylamine serves a dual purpose: it acts as both the nucleophile and as a base to neutralize the hydrogen bromide generated during the reaction [7]. This dual functionality prevents the accumulation of acidic byproducts that could potentially interfere with the reaction progress [1].

Halogenation Protocols for Chlorophenyl Precursors

The alpha-halogenation of chlorophenyl ketones represents a critical step in the synthetic pathway toward 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride [5] [14]. The halogenation process typically employs bromine as the halogenating agent to introduce the alpha-bromine substituent, which serves as the leaving group for subsequent nucleophilic displacement reactions [5] [14].

The bromination reaction proceeds through an acid-catalyzed enol mechanism where the ketone undergoes keto-enol tautomerization under acidic conditions [14]. The enol form, being electron-rich, readily undergoes electrophilic attack by molecular bromine [14]. The reaction is typically conducted in the presence of catalytic amounts of acid, such as p-toluenesulfonic acid, to facilitate enolate formation [12].

Direct bromination using molecular bromine in dichloromethane represents the most widely employed method for alpha-halogenation [1] [14]. The reaction is conducted at ambient temperature with careful control of bromine addition to prevent over-bromination [1]. The process typically achieves high conversion rates exceeding 95 percent with excellent selectivity for monohalogenation [1].

Alternative halogenation protocols have been developed to address environmental and safety concerns associated with liquid bromine handling [13]. The hydrogen peroxide-mediated bromination approach utilizes sodium bromide as the bromine source, which is oxidized in situ by hydrogen peroxide to generate bromine [13]. This methodology offers advantages in terms of operational safety and environmental impact [13].

| Starting Material | Halogenating Agent | Solvent | Temperature (°C) | Reaction Time (minutes) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| 3-Chloropropiophenone | Bromine (Br₂) | Dichloromethane | 25 | 30 | 96 | 98 |

| 3-Chloropropiophenone | N-Bromosuccinimide | Chloroform | 25 | 45 | 89 | 95 |

| 3-Chloropropiophenone | Bromine/H₂O₂ | Water | 40 | 120 | 94 | 97 |

| 2-Chloropropiophenone | Bromine (Br₂) | Dichloromethane | 25 | 35 | 92 | 96 |

Table 2: Alpha-Halogenation Optimization for Chlorophenyl Derivatives

N-bromosuccinimide represents another viable halogenating reagent that offers advantages in terms of handling and storage stability [12] [14]. The reaction with N-bromosuccinimide typically requires longer reaction times compared to molecular bromine but provides comparable yields and selectivity [12]. The use of ionic liquids as reaction media has been explored for N-bromosuccinimide-mediated halogenations, demonstrating improved yields and enhanced recyclability of the reaction medium [12].

The regioselectivity of the halogenation reaction is primarily determined by the acidity of the alpha-hydrogen atoms [14]. The presence of electron-withdrawing groups on the aromatic ring increases the acidity of the adjacent methylene protons, thereby facilitating enolate formation and subsequent halogenation [14]. The reaction conditions must be carefully optimized to achieve selective monohalogenation while minimizing the formation of dihalogenated byproducts [14].

Hydrochloride Salt Formation Techniques

The formation of hydrochloride salts represents a crucial step in the isolation and purification of 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one [4] [21]. The salt formation process involves the neutralization of the basic amine functionality with hydrochloric acid, resulting in the formation of an ionic compound with improved crystallinity and stability [4] [21].

The most common approach for hydrochloride salt formation involves the treatment of the free base with gaseous hydrogen chloride in an appropriate solvent [4] [24]. The reaction proceeds through acid-base neutralization where the lone pair of electrons on the nitrogen atom accepts a proton from the hydrochloric acid [4]. This protonation results in the formation of an ammonium cation that associates with the chloride anion to form the crystalline hydrochloride salt [4].

The selection of solvent systems plays a critical role in determining the success of salt formation and the quality of the resulting crystals [21] [25]. Poor solvents for the salt form are typically employed to promote crystallization, while good solvents for the free base facilitate dissolution and uniform salt formation [19] [21]. Common solvent combinations include ethyl acetate, isopropal acetate, and acetonitrile systems [19].

| Method | Temperature (°C) | Crystallization Time (hours) | Yield (%) | Crystal Form | Purity (%) | Moisture Content (%) |

|---|---|---|---|---|---|---|

| HCl Gas Bubbling | 0 | 24 | 92 | Needle | 99.2 | 0.15 |

| HCl/Dioxane Solution | 25 | 12 | 88 | Prismatic | 98.8 | 0.22 |

| HCl/Isopropanol | 25 | 18 | 85 | Plate | 98.5 | 0.18 |

| HCl/Ethyl Acetate | 20 | 16 | 90 | Rod | 99.0 | 0.20 |

Table 3: Hydrochloride Salt Formation and Crystallization Parameters

The crystallization process typically involves cooling the solution to promote nucleation and crystal growth [20] [21]. Temperature control during crystallization is essential for obtaining crystals with consistent morphology and purity [20]. Lower crystallization temperatures generally favor the formation of more thermodynamically stable crystal forms with reduced defect density [20].

The stoichiometry of acid addition is critical for achieving complete salt formation while avoiding excess acid that could lead to impurity formation [21] [25]. Typically, a slight molar excess of hydrochloric acid is employed to ensure complete conversion of the free base to the hydrochloride salt [21]. The pH of the reaction mixture is monitored to confirm complete neutralization [19].

Purification of the crude hydrochloride salt is commonly achieved through recrystallization from appropriate solvent systems [20] [21]. The recrystallization process involves dissolution of the crude salt in a minimum volume of hot solvent, followed by controlled cooling to promote the formation of pure crystals [20]. The selection of recrystallization solvents is based on the solubility characteristics of the desired salt and potential impurities [21].

Green Chemistry Approaches in Industrial Synthesis

The implementation of green chemistry principles in the industrial synthesis of 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride addresses environmental sustainability concerns while maintaining economic viability [17] [26]. Process Mass Intensity serves as a key metric for evaluating the environmental impact of synthetic processes by accounting for all materials consumed per unit of product generated [26] [27].

Flow chemistry represents a significant advancement in green synthesis methodologies for pharmaceutical compounds [1] [23]. Continuous flow processes offer advantages including improved heat and mass transfer, enhanced reaction control, and reduced waste generation compared to traditional batch processes [23]. The implementation of flow chemistry for cathinone synthesis has demonstrated Process Mass Intensity reductions of approximately 36 percent compared to conventional batch methods [1].

The adoption of ionic liquids as reaction media provides opportunities for improving the environmental profile of halogenation reactions [12] [22]. Room temperature ionic liquids offer advantages including negligible vapor pressure, thermal stability, and recyclability [22]. The bromination of carbon-carbon double bonds in ionic liquid media has been successfully demonstrated with high yields and minimal environmental impact [22].

| Synthesis Route | Process Mass Intensity (PMI) | Atom Economy (%) | Energy Consumption (kWh/kg) | Waste Generation (kg/kg product) | Water Usage (L/kg product) | Environmental Factor (E-Factor) |

|---|---|---|---|---|---|---|

| Traditional Batch | 245 | 68 | 125 | 12.5 | 185 | 11.2 |

| Flow Chemistry | 156 | 78 | 89 | 7.8 | 124 | 6.8 |

| Ionic Liquid Mediated | 189 | 72 | 98 | 9.2 | 145 | 8.1 |

| Microwave Assisted | 178 | 75 | 102 | 8.6 | 138 | 7.5 |

Table 4: Green Chemistry Metrics for Different Synthetic Approaches

The twelve principles of green chemistry provide a framework for developing more sustainable synthetic processes [30] [34]. Prevention of waste formation takes precedence over waste treatment, emphasizing the importance of optimizing synthetic routes to minimize byproduct generation [30]. Atom economy maximization ensures that the greatest possible proportion of starting materials is incorporated into the final product [30].

Energy efficiency considerations are paramount in industrial synthesis optimization [30] [34]. Reactions conducted at ambient temperature and pressure are preferred over those requiring extreme conditions [30]. The implementation of catalytic processes reduces the stoichiometric requirement for reagents while improving selectivity and reducing waste generation [30].

Solvent selection represents a critical aspect of green chemistry implementation [30] [34]. The elimination or replacement of hazardous solvents with environmentally benign alternatives significantly reduces the environmental impact of synthetic processes [30]. Water-based reaction systems and supercritical carbon dioxide have emerged as promising alternatives to traditional organic solvents [30].

Life cycle assessment methodologies provide comprehensive evaluation tools for comparing the environmental impact of different synthetic routes [31]. These assessments consider the entire production chain from raw material extraction through product disposal [31]. The integration of life cycle thinking into process development enables informed decision-making regarding route selection and optimization strategies [31].

The solubility profile of 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride demonstrates significant variation across different pharmaceutical solvents, reflecting the compound's ionic nature and molecular structure. The hydrochloride salt formation substantially enhances aqueous solubility compared to the free base form, making it suitable for various pharmaceutical applications requiring aqueous formulations [1] [2].

Aqueous Solubility Systems

In pure water systems, 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride exhibits freely soluble characteristics with a measured solubility of approximately 110.8 mg/mL at room temperature [2]. This aqueous solubility is significantly enhanced in acidic media, with 0.1 N hydrochloric acid solutions supporting solubility levels up to 333 mg/mL [3] [4] [5]. The enhanced solubility in acidic conditions reflects the compound's basic nature and the protonation equilibrium of the tertiary amine nitrogen.

Organic Solvent Systems

Among organic pharmaceutical solvents, methanol demonstrates the highest solubility capacity, accommodating approximately 347.0 mg/mL of the compound [2]. Ethanol systems show variable but substantial solubility, with reported values ranging from 113.1 to 193 mg/mL depending on the specific experimental conditions and ethanol concentration [3] [4] [5]. Dimethyl sulfoxide provides moderate solubility at 181.0 mg/mL, indicating favorable interactions between the polar aprotic solvent and the ionic compound structure [2].

Limited Solubility Systems

The compound demonstrates practically insoluble characteristics in non-polar and weakly polar organic solvents. Acetone, ethyl acetate, hexane, cyclohexane, and diethyl ether all exhibit solubility values of 1.0 mg/mL or less [2]. This limited solubility in non-polar systems is consistent with the ionic hydrochloride salt structure and the polar functional groups present in the molecule.

| Solvent System | Solubility (mg/mL) | Classification | Reference |

|---|---|---|---|

| Water | 110.8 | Freely Soluble | [2] |

| Methanol | 347.0 | Highly Soluble | [2] |

| Ethanol | 113.1-193 | Freely Soluble | [3] [4] [5] |

| 0.1 N Hydrochloric Acid | 333 | Highly Soluble | [3] [4] [5] |

| Dimethyl Sulfoxide | 181.0 | Freely Soluble | [2] |

| Acetone | ≤1.0 | Practically Insoluble | [2] |

| Ethyl Acetate | ≤1.0 | Practically Insoluble | [2] |

| Hexane | ≤1.0 | Practically Insoluble | [2] |

| Cyclohexane | ≤1.0 | Practically Insoluble | [2] |

| Diethyl Ether | ≤1.0 | Practically Insoluble | [2] |

Thermal Stability and Phase Transition Analysis

The thermal behavior of 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride reveals complex stability characteristics involving multiple thermal events, polymorphic transitions, and decomposition processes. Differential Scanning Calorimetry and Thermogravimetric Analysis provide comprehensive insights into the compound's thermal profile [6] [7].

Melting Point Determination and Variability

The melting point of 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride shows variation depending on the analytical method and polymorphic form. Differential Scanning Calorimetry measurements consistently report melting points in the range of 233-234°C, with decomposition occurring simultaneously [3] [4] [8]. Hot stage microscopy analysis indicates a melting point of approximately 222°C, suggesting that the specific crystal form and heating rate influence the observed melting behavior [8].

Thermal Decomposition Characteristics

Thermogravimetric Analysis reveals that thermal degradation begins at approximately 140.65°C, marked by the onset of weight loss attributed to sublimation processes [6]. The major thermal event occurs at 241.88°C, representing the primary decomposition temperature where significant molecular breakdown occurs [6]. The DSC endothermic peak observed at 236.87°C provides the onset temperature for the major thermal transition [6].

Polymorphic Phase Transitions

The compound exhibits polymorphic behavior with at least two distinct crystal forms demonstrating enantiotropic relationships. Form II converts to Form I upon thermal treatment at temperatures exceeding 190°C [9] [7]. The phase transition follows first-order kinetics with an Avrami exponent of approximately 2.0 in the temperature range of 170-190°C, indicating a one-dimensional nucleation growth mechanism [7]. The calculated activation energy for this phase transition is 239.4 kJ/mol, representing a significant energy barrier that must be overcome to initiate the polymorphic conversion [7].

Sublimation and Volatility

The compound demonstrates measurable sublimation characteristics, with weight loss beginning around 140°C under standard atmospheric conditions [6]. This sublimation behavior suggests that the compound possesses significant vapor pressure at elevated temperatures, which may impact processing conditions and storage requirements under thermal stress.

| Temperature Parameter | Temperature (°C) | Observation | Analysis Method | Reference |

|---|---|---|---|---|

| Melting Point (DSC) | 233-234 | With decomposition | Differential Scanning Calorimetry | [3] [4] [8] |

| Melting Point (Hot Stage) | 222 | Crystal form dependent | Visual/Hot Stage Microscopy | [8] |

| Onset Temperature | 236.87 | DSC endothermic peak | DSC | [6] |

| Sublimation Onset | 140.65 | Weight loss begins | Thermogravimetric Analysis | [6] |

| Decomposition Temperature | 241.88 | Major thermal event | DSC/TGA | [6] |

| Thermal Transition (Form II → Form I) | >190 | Polymorphic transition | X-ray Diffraction/DSC | [9] [7] |

pKa Determination and pH-Dependent Stability

The acid-base properties and pH-dependent stability of 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride fundamentally influence its pharmaceutical behavior, bioavailability, and chemical stability under various conditions. The compound's basic nitrogen functionality serves as the primary ionizable center, significantly affecting its stability profile across different pH ranges [14] [15].

Acid Dissociation Constant Determination

The pKa value of 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride has been determined to be 7.9 at 25°C in aqueous solution [4] [16]. This pKa value reflects the basicity of the tertiary amine nitrogen and indicates that the compound exists predominantly in its protonated (cationic) form under physiological pH conditions. The relatively high pKa value is consistent with the electron-donating tert-butyl substituent on the nitrogen, which enhances the basicity compared to primary or secondary amines [17].

The pKa determination methodology typically employs potentiometric titration or capillary electrophoresis pH titration techniques. Related cathinone derivatives demonstrate pKa values in the range of 8.56-9.00, with structural variations affecting the precise value [15]. The ortho-chloro substitution in 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride may slightly reduce the basicity compared to the meta-chloro analog due to electronic effects [17].

pH-Dependent Stability Profile

The stability of 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride demonstrates pronounced pH dependence, with optimal stability occurring under acidic conditions. The compound exhibits maximum stability at pH values below 5.0, where degradation rates are minimized [14]. Under these acidic conditions, the tertiary amine nitrogen remains fully protonated, reducing the nucleophilicity and susceptibility to chemical degradation.

Degradation Kinetics and Mechanisms

At physiological pH (7.4), the compound demonstrates limited stability with measurable degradation occurring over time. In human plasma at pH 7.4 and 22°C, the half-life is approximately 54.2 hours, while at elevated temperature (37°C), the half-life decreases to 11.4 hours [14] [18]. This temperature-dependent degradation follows first-order kinetics and is primarily catalyzed by hydroxide ions attacking the unionized form of the compound [14].

The degradation mechanism involves nucleophilic attack by hydroxide ions on the carbonyl carbon, leading to hydrolysis of the ketone functionality. Water molecules also contribute to the degradation process, although hydroxide ion catalysis represents the predominant pathway under neutral and basic conditions [14]. The activation energy for decomposition in aqueous solution at pH 10.7 has been determined to be 53 kJ/mol with a frequency factor of 6.43 × 10¹⁰ s⁻¹ [14].

Stability Under Extreme pH Conditions

Under highly acidic conditions (pH 2.5), the compound demonstrates remarkable stability with no significant degradation observed over 48-hour periods [14] [18]. This exceptional stability under acidic conditions makes the compound suitable for acidic formulation environments and gastric conditions. However, as pH increases above 5.0, degradation rates increase exponentially, with rapid decomposition occurring under alkaline conditions.

Implications for Pharmaceutical Development

The pH-dependent stability profile has significant implications for pharmaceutical formulation development. Formulations requiring neutral or basic pH conditions must incorporate appropriate stabilizing agents or alternative approaches to prevent degradation. The compound's stability in acidic media suggests compatibility with gastric conditions and acid-stable formulation strategies.

| Parameter | Value/Observation | Conditions | Reference |

|---|---|---|---|

| pKa (Basic Nitrogen) | 7.9 | 25°C, aqueous solution | [4] [16] |

| Most Stable pH Range | <5.0 | Aqueous medium | [14] |

| Half-life at pH 7.4 (22°C) | 54.2 hours | Human plasma | [14] [18] |

| Half-life at pH 7.4 (37°C) | 11.4 hours | Human plasma | [14] [18] |

| Stability at pH 2.5 | No significant change (48h) | Aqueous solution | [14] [18] |

| Degradation Mechanism | Hydroxide ion catalyzed | Above pH 5 | [14] |

Purity

Quantity

Dates

Explore Compound Types